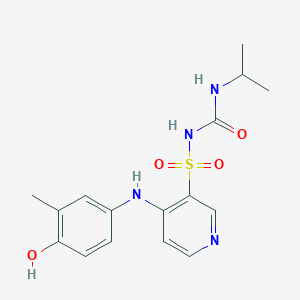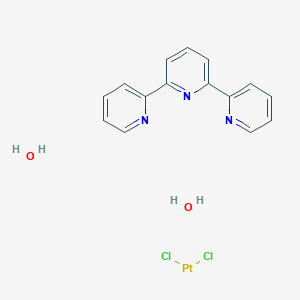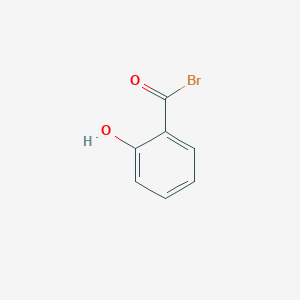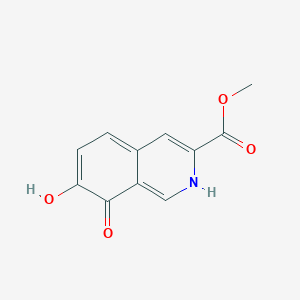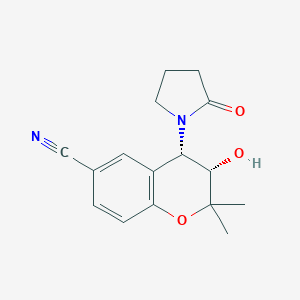
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran, also known as Ro 31-8220, is a synthetic compound that belongs to the family of benzopyran derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.
Mechanism Of Action
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes.
Biochemical And Physiological Effects
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other cellular processes. However, (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has also been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its high potency can make it difficult to determine optimal dosages for experiments.
Future Directions
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has shown promising results in various areas of research, including cancer, inflammation, and neurodegeneration. Future research could focus on optimizing dosages and delivery methods to minimize off-target effects and improve efficacy. Additionally, further studies could investigate the potential use of (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in combination with other drugs or therapies to enhance its effects.
Synthesis Methods
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1-benzopyran with various reagents, including cyanogen bromide and 2-oxo-1-pyrrolidineacetamide. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Scientific Research Applications
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have significant effects on cell signaling pathways, making it a valuable tool for studying the mechanisms of various diseases.
properties
CAS RN |
148811-94-3 |
|---|---|
Product Name |
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran |
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
TVZCRIROJQEVOT-GJZGRUSLSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
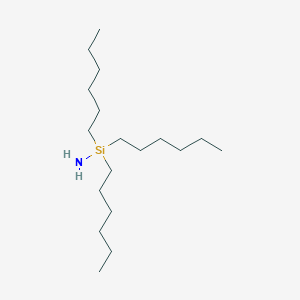


![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
